molecular formula C11H10BrNO2 B1397814 Ethyl 5-bromo-1H-indole-7-carboxylate CAS No. 1065181-58-9

Ethyl 5-bromo-1H-indole-7-carboxylate

Cat. No. B1397814
M. Wt: 268.11 g/mol
InChI Key: YVPFHVKOHMYAHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-bromo-1H-indole-7-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research .


Molecular Structure Analysis

The molecular weight of Ethyl 5-bromo-1H-indole-7-carboxylate is 268.11 . The InChI code is 1S/C11H10BrNO2/c1-2-15-11(14)9-6-8(12)5-7-3-4-13-10(7)9/h3-6,13H,2H2,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 5-bromo-1H-indole-7-carboxylate are not detailed in the search results, indole derivatives are known to possess various biological activities .


Physical And Chemical Properties Analysis

Ethyl 5-bromo-1H-indole-7-carboxylate is a solid at room temperature . The storage temperature is recommended to be at refrigerator levels .

Scientific Research Applications

The Structure and Synthesis of Brominated Ethyl Indole Carboxylates

  • Research on the structure of monobrominated ethyl indole carboxylates, including 7-bromoindole, has provided insights into the synthesis and properties of these compounds. This research is crucial for understanding the chemical behavior and potential applications of Ethyl 5-bromo-1H-indole-7-carboxylate (Leggetter & Brown, 1960).

Synthesis Techniques and Reaction Studies

  • Studies have explored the Friedel-Crafts reaction involving ethyl indole carboxylates, revealing the synthesis of various acylindole carboxylates, including derivatives similar to Ethyl 5-bromo-1H-indole-7-carboxylate (Murakami et al., 1988).
  • Investigations into the synthesis of brominated and hydroxylated indole carboxylate esters provide insights into the synthesis techniques and optimization processes relevant to Ethyl 5-bromo-1H-indole-7-carboxylate (Huang Bi-rong, 2013).

Crystallography and Molecular Analysis

  • Crystal structure analysis and Hirshfeld surface analysis of related indole derivatives contribute to our understanding of the molecular structure and intermolecular interactions, which is essential for the application of Ethyl 5-bromo-1H-indole-7-carboxylate in various fields (Geetha et al., 2017).

Potential Biological Applications

  • Brominated indole derivatives from marine sponges, closely related to Ethyl 5-bromo-1H-indole-7-carboxylate, have been studied for their biological activities, providing a foundation for exploring potential pharmaceutical applications (Segraves & Crews, 2005).

Antiviral Research

  • Synthesis and evaluation of similar ethyl indole-3-carboxylates for their antiviral activities in vitro, especially against hepatitis B and influenza viruses, hint at the possible application of Ethyl 5-bromo-1H-indole-7-carboxylate in antiviral research (Chai et al., 2006).

Safety And Hazards

The safety information for Ethyl 5-bromo-1H-indole-7-carboxylate includes a warning signal word. The hazard statements include H302, H315, H319, H335. The precautionary statements include P261, P305, P338, P351 .

Future Directions

While specific future directions for Ethyl 5-bromo-1H-indole-7-carboxylate are not detailed in the search results, indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

ethyl 5-bromo-1H-indole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-2-15-11(14)9-6-8(12)5-7-3-4-13-10(7)9/h3-6,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPFHVKOHMYAHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=CC(=C1)Br)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00731544
Record name Ethyl 5-bromo-1H-indole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00731544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-bromo-1H-indole-7-carboxylate

CAS RN

1065181-58-9
Record name Ethyl 5-bromo-1H-indole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00731544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

DDQ (119.3 g. 525.7 mmol) was added in several portions to a solution of ethyl 5-bromo-2,3-dihydro-1H-indole-7-carboxylate (129.1 g, 0.48 mmol) in CHCl3 (1500 mL) and the mixture was stirred for 2 h. The reaction was filtered and the solid was washed with CHCl3 (3×500 mL). The filtrate was washed with 5% NaOH (3×500 mL), H2O (500 mL) and brine (500 mL) then dried over Na2SO4. The solution was evaporated and the residue was recrystallized with EtOH, giving 88 g (69%) of the title compound.
Name
Quantity
119.3 g
Type
reactant
Reaction Step One
Quantity
129.1 g
Type
reactant
Reaction Step One
Name
Quantity
1500 mL
Type
solvent
Reaction Step One
Yield
69%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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